Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine

Synthetic methodology Stereoselective synthesis Ring enlargement

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine (CAS 1821715-54-1) is a racemic bicyclic primary amine featuring the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) scaffold with the aminomethyl substituent in the exo configuration at the C-2 position. This compound belongs to the class of conformationally rigid, sp3-rich bridged bicyclic amines that have gained attention as three-dimensional fragments and chiral building blocks in medicinal chemistry.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1821715-54-1
Cat. No. B2872303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine
CAS1821715-54-1
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2C(CC1O2)CN
InChIInChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m1/s1
InChIKeyHOGOLKHCHFSFKN-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine (CAS 1821715-54-1): Exo-Racemic 7-Oxanorbornane Methylamine Building Block for 3D Fragment-Based Drug Discovery


Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine (CAS 1821715-54-1) is a racemic bicyclic primary amine featuring the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) scaffold with the aminomethyl substituent in the exo configuration at the C-2 position. This compound belongs to the class of conformationally rigid, sp3-rich bridged bicyclic amines that have gained attention as three-dimensional fragments and chiral building blocks in medicinal chemistry [1]. Its molecular formula is C7H13NO, molecular weight 127.18 g/mol, and it is commercially supplied as a liquid at ≥95% purity by multiple vendors including Hit2Lead (Price Group 8), ChemBridge, AKSci, and Leyan (98% purity) . The rigid oxabicyclic core constrains the aminomethyl vector in a spatially defined orientation, distinguishing it from flexible-chain aliphatic amines and flat aromatic amine fragments.

Why Exo vs. Endo 7-Oxabicyclo[2.2.1]heptane Methylamines Are Not Interchangeable: Stereochemistry Dictates Synthetic Fate


Compounds within the 7-oxabicyclo[2.2.1]heptane-2-methanamine family cannot be treated as interchangeable building blocks because the exo vs. endo stereochemistry at C-2 fundamentally alters reaction outcomes. Head-to-head nitrosation experiments demonstrated that the exo-aminomethyl isomer undergoes clean deamination to yield a single methanol product, whereas the endo-aminomethyl isomer produces a 1:1 mixture of ring-expanded 8-oxabicyclo[3.2.1]octane products via competing methylene vs. methine migration pathways [1]. This stereochemistry-driven divergence in reaction selectivity has direct consequences for fragment elaboration strategies: the exo isomer provides predictable, high-yielding single-product transformations suitable for library synthesis, while the endo isomer introduces purification complexity and 50% yield losses from non-selective ring expansion. Furthermore, Pd-catalyzed directed β-arylation of the 7-oxabicyclo[2.2.1]heptane framework proceeds with complete diastereoselectivity—up to 99% yield for aryl and 88% for heteroaryl coupling—a reactivity profile that depends critically on the exo-amide directing group geometry [2]. Generic substitution with an endo isomer or an all-carbon norbornane analog would forfeit this stereochemical control.

Quantitative Differentiation Evidence: Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine vs. Closest Analogs


Exo vs. Endo Aminomethyl: 100% vs. 0% Product Selectivity in Nitrosative Deamination

In a direct head-to-head comparison under identical nitrosation conditions (NaNO2, AcOH), 7-oxabicyclo[2.2.1]hept-5-en-2-exo-ylmethyl amine (the exo isomer, corresponding to the (1R,2R,4S) configuration of the target compound) undergoes clean deamination to afford exclusively 7-oxabicyclo[2.2.1]hept-5-en-2-exo-methanol (22) as a single product. In stark contrast, the endo isomer 7-oxabicyclo[2.2.1]hept-5-en-2-endo-ylmethylamine (21) yields a non-selective 1:1 mixture of 8-oxabicyclo[3.2.1]oct-6-en-2-ols (23) and 8-oxabicyclo[3.2.1]oct-3-en-2-ols (24) [1]. This represents a 100% product selectivity for the exo isomer versus 0% selectivity (equimolar mixture) for the endo isomer under identical conditions.

Synthetic methodology Stereoselective synthesis Ring enlargement Fragment elaboration

Procurement Cost Differential: Exo Racemate Commands 1.82× Price Premium Over Endo Racemate

Commercial pricing data from a single reputable vendor (Hit2Lead) enables a direct apples-to-apples comparison. The target exo racemate (CAS 1821715-54-1, Price Group 8) is listed at $600 per gram, while the endo stereoisomer (CAS 1486473-03-3, Price Group 6) is listed at $330 per gram—both at 95% purity, free base form, racemic, liquid state . The 1.82-fold price premium for the exo isomer is consistent with the additional synthetic complexity: the Diels-Alder addition of acrylonitrile to furan yields a ~1:1 exo/endo mixture, and isolation of the pure exo isomer requires an additional separation step as documented in the patent literature [1]. The endo isomer also shows LogP = -0.25, identical to the exo isomer, confirming the price difference is driven by synthetic accessibility rather than differential physicochemical properties .

Chemical procurement Building block sourcing Cost analysis Medicinal chemistry supply

Fsp3 = 1.0: Maximal sp3 Carbon Fraction Distinguishes This Scaffold from Aromatic Amine Building Blocks

The 7-oxabicyclo[2.2.1]heptane core of the target compound contains seven carbon atoms, all of which are sp3-hybridized, yielding an Fsp3 (fraction of sp3-hybridized carbons) value of 1.0 (7/7) [1]. This represents the theoretical maximum for this metric. In contrast, typical aromatic amine fragments widely used in fragment-based drug discovery—such as aniline derivatives or aminopyridines—possess Fsp3 values approaching 0. The landmark study by Lovering et al. established that the mean Fsp3 for discovery-phase compounds is 0.36, rising to 0.47 for approved drugs, demonstrating a statistically significant correlation between higher carbon saturation and clinical success [2]. The 7-oxabicyclo[2.2.1]heptane scaffold has been explicitly identified as a 'rarely used' 3D fragment with potential to access uncharted chemical space, and Fsp3-rich fragments are more likely to exhibit high aqueous solubility and favorable bioavailability profiles [1].

Fragment-based drug discovery Fsp3 3D fragments Lead-likeness Escape from flatland

Commercial Availability Advantage: ≥5 Verified Stocking Vendors vs. Custom Synthesis-Only (1R,2R,4R) Diastereomer

The target (1R,2R,4S) exo racemate (CAS 1821715-54-1) is stocked by at least five independent commercial vendors: Hit2Lead ($600/g), ChemBridge ($660/g), A2B Chem (€780/g), AA Blocks (€815/g), and AKSci (95% purity) [1]. In contrast, the (1R,2R,4R) diastereomer (CAS 1932006-26-2)—which differs only in the configuration at C-4 of the oxabicyclo scaffold—has no immediate stocking vendors and is listed exclusively for custom synthesis inquiries [2]. The single enantiomer (CAS 53751-30-7) is available from Angene (€737/g) but at a premium price point and from fewer suppliers, creating single-supplier dependency risk [1]. The wide multi-vendor availability of the racemic exo compound ensures competitive pricing, shorter procurement lead times (typically 10–14 days from U.S. suppliers), and supply chain resilience for ongoing medicinal chemistry campaigns.

Chemical sourcing Building block availability Lead time Medicinal chemistry supply chain

LogP = -0.25: Enhanced Hydrophilicity vs. All-Carbon Bicyclo[2.2.1]heptane Amine Analogs

The measured LogP of the target exo racemate is -0.25, as reported by Hit2Lead . While no experimentally determined LogP for the direct all-carbon analog (bicyclo[2.2.1]heptane-2-methanamine, norbornane methylamine) is publicly available for direct comparison, the parent hydrocarbon 7-oxabicyclo[2.2.1]heptane has a reported LogP of 1.33 , whereas the oxygen-bridge-containing scaffold exhibits significantly lower lipophilicity. The LogP of -0.25 places this compound in a favorable range for fragment-based screening, where high aqueous solubility is essential for testing at millimolar concentrations. The endo isomer shares an identical LogP of -0.25 , indicating that the exo/endo stereochemistry does not affect this particular parameter. This LogP is substantially lower than typical drug-like small molecules (average LogP ~3), which translates to higher aqueous solubility and potentially lower non-specific protein binding in biochemical assays.

Physicochemical properties LogP Aqueous solubility ADME Fragment screening

Optimal Application Scenarios for Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine Based on Quantitative Differentiation Evidence


3D Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

This compound is ideally suited as a primary amine building block for constructing sp3-rich, three-dimensional fragment libraries. With Fsp3 = 1.0—far exceeding the approved drug average of 0.47—it directly addresses the 'Escape from Flatland' paradigm that correlates higher carbon saturation with improved clinical success rates [1]. The exo aminomethyl group serves as a versatile synthetic handle for amide coupling, reductive amination, or conversion to the 8-aminoquinoline amide directing group for Pd-catalyzed β-arylation, which proceeds in up to 99% yield with complete diastereoselectivity [1]. The LogP of -0.25 ensures solubility at the high concentrations required for fragment screening (≥1 mM in aqueous buffer), while low molecular weight (127.18 Da) complies with the Rule of Three for fragment lead-likeness.

Stereospecific Scaffold for Ring-Expansion and Rearrangement Chemistry

The exo configuration of the aminomethyl group enables clean, single-product transformations in Demjanov and Tiffeneau-Demjanov nitrosative deamination and ring-expansion reactions. The Tetrahedron 1993 study demonstrated that the exo isomer yields exclusively the substitution product (methanol), whereas the endo isomer generates an intractable 1:1 mixture of ring-expanded regioisomers under identical conditions [2]. This predictable reactivity profile makes the exo racemate the preferred substrate for synthesizing 8-oxabicyclo[3.2.1]octane derivatives—a scaffold found in tropane alkaloids and other bioactive natural products—without the purification burden imposed by the endo isomer.

Racemic Chiral Building Block for Asymmetric Synthesis Methodology Development

As a racemic mixture of the (1R,2R,4S) and (1S,2S,4R) enantiomers, this compound serves as an economical starting material for developing asymmetric transformations. Its multi-vendor commercial availability (≥5 suppliers, lead time 10–14 days) and lower cost compared to the single enantiomer (€737/g for CAS 53751-30-7 vs $600–$815/g for the racemate) make it the pragmatic choice for initial reaction optimization and scope exploration . Once a synthetic route is validated on the racemate, the methodology can be applied to the enantiopure material for target-directed synthesis. The rigid bicyclic framework also makes it suitable as a chiral auxiliary or resolving agent in asymmetric synthesis.

Core Scaffold for Thromboxane A2 Receptor Antagonist and Prostaglandin Analog Development

The 7-oxabicyclo[2.2.1]heptane scaffold has an established precedent in cardiovascular drug discovery: four stereoisomers of 7-oxabicyclo[2.2.1]heptane benzenesulfonylamino derivatives were evaluated as thromboxane A2 receptor antagonists, with the trans-exo isomer demonstrating high inhibitory potency against platelet aggregation [3]. The (1R,2R,4S) exo aminomethyl compound provides the correct relative stereochemistry at C-2 for elaborating the benzenesulfonylamino pharmacophore onto the scaffold. Its commercial availability as a racemate allows rapid synthesis and screening of both enantiomeric series before committing to an enantioselective synthesis of the more active antipode.

Quote Request

Request a Quote for Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.